Dicyclohexyl(2,6-diisopropylphenyl)phosphine

説明

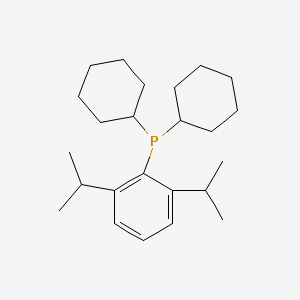

Dicyclohexyl(2,6-diisopropylphenyl)phosphine (CAS: 1053657-07-0) is a sterically bulky, monodentate phosphine ligand with the molecular formula C₂₄H₃₉P and a molecular weight of 358.54 g/mol . Its structure comprises two cyclohexyl groups and a 2,6-diisopropylphenyl (dipp) substituent attached to a central phosphorus atom. This ligand is widely used in transition metal catalysis, particularly in rhodium(I) complexes, where it enhances stability and modulates catalytic activity . The dipp group provides significant steric protection, while the cyclohexyl substituents contribute to electron-donating properties, making it a versatile ligand in cross-coupling and cycloisomerization reactions .

特性

IUPAC Name |

dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJYWUVKNAFRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609353 | |

| Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053657-07-0 | |

| Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The typical synthesis involves the formation of the phosphine by reaction of phosphorus-containing intermediates with the appropriate aryl and cyclohexyl substituents. The key challenge is the selective introduction of the bulky 2,6-diisopropylphenyl group and the dicyclohexyl substituents on phosphorus.

Synthetic Route via Phosphorus Trichloride Intermediates

Step 1: Preparation of dicyclohexylphosphine chloride

This is commonly achieved by reacting phosphorus trichloride (PCl3) with cyclohexylmagnesium chloride (a Grignard reagent) or cyclohexyl lithium reagents at low temperature (around 0 °C). This step yields dicyclohexylphosphine chloride (ClP(Cy)2) as an intermediate.Step 2: Introduction of the 2,6-diisopropylphenyl group

The aryl group is introduced by nucleophilic substitution using 2,6-diisopropylphenyl lithium or 2,6-diisopropylphenyl magnesium bromide reagents reacting with the dicyclohexylphosphine chloride. This step requires careful control of stoichiometry and temperature to avoid side reactions and to ensure selective mono-substitution on phosphorus.Step 3: Isolation and purification

The crude phosphine product is purified by standard techniques such as vacuum distillation or recrystallization under inert atmosphere to prevent oxidation of the phosphine.

Alternative Routes

Copper-mediated synthesis of dichlorophosphines

Research has shown that 2,6-diisopropylphenylcopper reagents can be used to prepare dichloro-2,6-diisopropylphenylphosphine intermediates, which can then be further converted to the target phosphine. This method involves the use of organocopper clusters and may offer advantages in selectivity and yield.Grignard-type reactions

The formation of cyclohexylmagnesium chloride followed by reaction with PCl3 is a well-documented route to dicyclohexylphosphine chloride, which is a key intermediate. This method is advantageous for its relatively straightforward execution and scalability.

Schematic Summary of the Main Synthetic Route

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Phosphorus trichloride + Cyclohexylmagnesium chloride | 0 °C, inert atmosphere | Dicyclohexylphosphine chloride | Grignard reaction, careful temperature control |

| 2 | Dicyclohexylphosphine chloride + 2,6-diisopropylphenyl lithium | Low temperature, inert atmosphere | This compound | Nucleophilic substitution on P-Cl bond |

| 3 | Purification | Vacuum distillation or recrystallization | Pure phosphine ligand | Avoid oxidation |

Research Findings on Preparation

The bulky cyclohexyl and 2,6-diisopropylphenyl groups confer significant steric hindrance, which influences the reactivity and stability of the phosphine ligand. This steric bulk is deliberately introduced during synthesis by using bulky substituents to enhance catalytic selectivity.

Studies employing organocopper reagents for aryl phosphine synthesis have demonstrated improved selectivity in forming dichlorophosphine intermediates, which are valuable for subsequent ligand synthesis.

Grignard reactions remain a reliable and widely used method for preparing dicyclohexylphosphine chloride intermediates, which are commercially available but expensive; thus, in-house synthesis is often preferred for cost efficiency.

The synthetic routes require strict inert atmosphere conditions (nitrogen or argon) to prevent oxidation of phosphine groups, which are air-sensitive.

Comparative Analysis of Preparation Methods

化学反応の分析

Types of Reactions

Dicyclohexyl(2,6-diisopropylphenyl)phosphine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal salts and oxidizing agents . The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include metal-phosphine complexes and phosphine oxides .

科学的研究の応用

Homogeneous Catalysis

Overview : Dicyclohexyl(2,6-diisopropylphenyl)phosphine is primarily used as a ligand in homogeneous catalysis. It forms complexes with transition metals, enhancing their catalytic activity.

Key Reactions :

- Cross-Coupling Reactions : This compound is extensively employed in cross-coupling reactions, such as Suzuki and Heck reactions, which are crucial for forming carbon-carbon bonds. The bulky nature of the ligand stabilizes the metal center and allows for selective activation of substrates .

- Hydrovinylation : It also participates in hydrovinylation reactions, showcasing its versatility in organic synthesis.

- Asymmetric Synthesis : The ligand has been utilized in asymmetric synthesis processes, contributing to the formation of chiral compounds.

Coordination Chemistry

This compound interacts with various transition metals, influencing their reactivity profiles. Notable studies include:

- Rhodium Complexes : Coordination studies with rhodium have demonstrated that this ligand stabilizes metal-ligand complexes effectively, enhancing catalytic performance in various reactions.

- Palladium-Catalyzed Reactions : The ligand has been shown to improve yields in palladium-catalyzed direct arylation processes, indicating its importance in fine chemical synthesis .

Comparative Analysis with Other Ligands

To understand the unique properties of this compound, a comparative analysis with similar ligands is beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dicyclohexylphosphine | Two cyclohexane groups | Less sterically hindered |

| Triphenylphosphine | Three phenyl groups | More symmetrical |

| Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2- yl)phosphine | Contains methoxy substituents | Different electronic properties |

This compound stands out due to its significant steric bulk and unique electronic characteristics that enhance its reactivity compared to these similar compounds.

Case Study 1: Palladium-Catalyzed Arylations

Research has shown that using this compound as a ligand in palladium-catalyzed arylation reactions significantly improves yields. For instance, indoles reacted with chloropyrazines to afford heteroarylated products efficiently under mild conditions .

Case Study 2: Functionalization of Aromatic Compounds

The ligand has been applied successfully to the trifluoromethylation of complex agrochemical molecules. This application highlights its synthetic utility in late-stage functionalization processes .

作用機序

The mechanism by which dicyclohexyl(2,6-diisopropylphenyl)phosphine exerts its effects involves the stabilization of transition metal complexes. The phosphine ligand coordinates to the metal center, forming a stable complex that can undergo various catalytic transformations . The molecular targets and pathways involved depend on the specific catalytic reaction being performed .

類似化合物との比較

Comparison with Similar Phosphine Ligands

Steric and Electronic Properties

Tris(2,6-diisopropylphenyl)phosphine (P(dipp)₃)

- Steric Bulk : P(dipp)₃ has three dipp groups, creating extreme steric hindrance. This contrasts with Dicyclohexyl(2,6-diisopropylphenyl)phosphine, which has only one dipp group, resulting in moderate steric bulk .

- Applications : P(dipp)₃ is less common in catalysis due to excessive steric demand, whereas this compound balances steric protection and reactivity .

Tricyclohexylphosphine (PCy₃)

- Electronic Effects: PCy₃ lacks aryl substituents, making it a stronger σ-donor but weaker π-acceptor compared to this compound.

- Steric Parameters : Both ligands have similar Tolman cone angles (~170°), but the dipp group in this compound provides additional aryl-based steric shielding .

- Catalytic Utility : PCy₃ is preferred in reactions requiring strong electron donation, while this compound excels in stabilizing low-coordinate metal centers .

BrettPhos (Dicyclohexyl(2',4'-diisopropyl-3,6-dimethoxy-biphenyl)phosphine)

- Aryl Substitution : BrettPhos features a methoxy-functionalized biphenyl group, enhancing electron-donating capacity compared to the dipp group in this compound .

- Steric Environment : The 2',4'-diisopropyl and methoxy groups in BrettPhos create a more rigid and polarizable environment , whereas this compound offers simpler steric modulation .

Catalytic Performance

Gold-Catalyzed Cycloisomerization

In the synthesis of benzo[c]phenanthridine alkaloids, this compound was outperformed by 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) , a carbene ligand, which provided higher yields (92% vs. <50% for phosphine ligands) . This highlights the superior π-accepting ability of carbenes in gold catalysis.

Palladium-Catalyzed Cross-Coupling

This compound forms stable palladium complexes but is less reactive than bis(2,6-diisopropylphenyl)phosphine palladium(0), which has two dipp groups. The latter’s higher steric demand prevents aggregation but may slow catalytic turnover .

Commercial Availability and Handling

This compound is available in high purity (≥98%) from suppliers like BLD Pharm and HePeng Bio-Tech, with prices varying based on scale (1g–10g) . Comparatively, XPhos (a biphenyl-based phosphine) is more expensive due to its complex synthesis, while PPh₃ remains the most cost-effective but less sterically demanding .

Key Data Tables

Table 1: Steric and Electronic Parameters of Selected Phosphine Ligands

| Ligand | Tolman Cone Angle (°) | Oxidation Potential (E₁/₂, V) | Steric Bulk (%Vbur) |

|---|---|---|---|

| This compound | ~170 | ~0.35* | 35–40 |

| P(dipp)₃ | >185 | 0.19 | >50 |

| PCy₃ | 170 | 0.45 | 30–35 |

| BrettPhos | 175 | 0.30 | 45–50 |

生物活性

Dicyclohexyl(2,6-diisopropylphenyl)phosphine (DCIPP) is a phosphine ligand that has garnered attention in the field of catalysis due to its unique steric and electronic properties. This article explores its biological activity, primarily focusing on its role in catalysis and potential implications in medicinal chemistry.

DCIPP has a molecular formula of C₁₈H₃₁P and a molecular weight of approximately 358.54 g/mol. The compound features bulky dicyclohexyl groups and a 2,6-diisopropylphenyl moiety, contributing to its steric hindrance and electronic characteristics that are advantageous in various catalytic applications.

Catalytic Applications

DCIPP is predominantly used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions. Its bulky structure allows it to stabilize metal centers effectively, facilitating specific chemical transformations such as:

- Cross-Coupling Reactions : DCIPP is instrumental in forming carbon-carbon bonds, essential for synthesizing complex organic molecules.

- Hydrovinylation : This reaction involves the addition of alkenes to carbonyl compounds, where DCIPP enhances selectivity and reactivity.

- Asymmetric Synthesis : The ligand has demonstrated effectiveness in promoting enantioselective reactions, which are crucial for producing chiral molecules in pharmaceuticals .

Coordination Behavior with Transition Metals

Studies have shown that DCIPP forms stable complexes with various transition metals, including rhodium and gold. For instance, the coordination of DCIPP with rhodium(I) results in a slightly distorted square-planar geometry, indicating its significant steric demand . This coordination behavior is vital for understanding the reactivity profiles of metal-ligand complexes.

| Metal Complex | Coordination Geometry | Notable Reactions |

|---|---|---|

| Rh(I)-DCIPP | Square-planar | Hydroarylation |

| Au(I)-DCIPP | Linear | Asymmetric cyclization |

Biological Implications

While primarily recognized for its catalytic properties, the biological implications of DCIPP are emerging. Research indicates that phosphine ligands can influence biological systems through their interactions with metal ions, which are pivotal in various enzymatic processes. For example:

Comparative Analysis with Other Phosphine Ligands

To highlight the uniqueness of DCIPP, it is beneficial to compare it with other phosphine ligands:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dicyclohexylphosphine | Two cyclohexane groups | Less sterically hindered than DCIPP |

| Triphenylphosphine | Three phenyl groups | More symmetrical; less sterically bulky |

| Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2- yl)phosphine | Contains methoxy substituents | Offers different electronic properties due to methoxy groups |

DCIPP stands out due to its significant steric bulk and unique electronic characteristics that enhance its reactivity in catalysis compared to these similar compounds.

Q & A

Q. What are the established synthetic routes for dicyclohexyl(2,6-diisopropylphenyl)phosphine?

A two-step methodology is commonly employed:

- Step 1 : Lithiation of a biphenyl precursor using n-butyllithium in a mixture of THF and hexane under inert conditions.

- Step 2 : Phosphination via reaction with chlorodicyclohexylphosphine (Cy₂PCl) to substitute the bromide or other leaving groups . Key considerations include maintaining anhydrous conditions and using Schlenk-line techniques to prevent ligand oxidation.

Q. How is the purity and structural integrity of this phosphine ligand validated?

- Purity : Gas chromatography (GC) is used to confirm >98% purity, as commercial batches are typically certified via this method .

- Structural characterization : Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of molecular geometry. For example, CCDC 2236656 (deposited in the Cambridge Structural Database) includes crystallographic data for related complexes .

- Spectroscopy : ³¹P NMR is critical for identifying phosphorus environments, with shifts typically between 0–20 ppm for tertiary phosphines .

Advanced Research Questions

Q. How does this compound enhance catalytic performance in cross-coupling reactions?

- Steric and electronic effects : The bulky 2,6-diisopropylphenyl group prevents unwanted side reactions (e.g., β-hydride elimination) by creating a sterically hindered environment around the metal center. This is critical in nickel-catalyzed Suzuki-Miyaura couplings, where the ligand enables C–O/C–N bond activation .

- Base optimization : In palladium-catalyzed aminations, pairing this ligand with potassium hydroxide (KOH) improves yields by facilitating deprotonation steps .

- Comparative studies : Unlike carbene ligands (e.g., SIPr), which fail in certain cross-couplings, this phosphine ligand stabilizes low-oxidation-state metal centers, enabling catalytic turnover .

Q. What experimental strategies address contradictions in ligand performance across different catalytic systems?

- Case study : In gold(I)-catalyzed cycloisomerization, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) outperforms this compound. However, the latter excels in rhodium(I) complexes for stereoselective synthesis due to its strong σ-donor capacity .

- Recommendations : Screen ligand-to-metal ratios (e.g., 2.5 mol% catalyst loading in DCM for gold catalysis) and compare turnover frequencies (TOF) under identical conditions .

Q. How can researchers optimize reaction conditions when employing this ligand in air-sensitive applications?

- Handling : Use gloveboxes or Schlenk lines for ligand storage and reaction setup.

- Solvent choice : Dichloromethane (DCM) or toluene are preferred for their low coordination propensity and compatibility with phosphine ligands .

- Catalyst preformation : Pre-mix the ligand with metal precursors (e.g., [Rh(acac)(CO)]) under inert atmospheres to stabilize active species before substrate addition .

Q. What analytical approaches resolve discrepancies in catalytic byproduct formation?

- Mechanistic probes : Use deuterium-labeling experiments or kinetic isotope effects (KIE) to trace hydrogen transfer pathways.

- In-situ monitoring : Employ techniques like ReactIR or ³¹P NMR spectroscopy to detect transient intermediates (e.g., oxidative addition complexes) .

- Computational validation : Density functional theory (DFT) can model transition states to explain stereoselectivity or byproduct formation, as demonstrated in phosphine oxide syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。